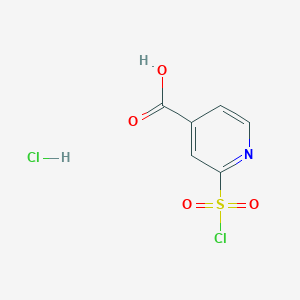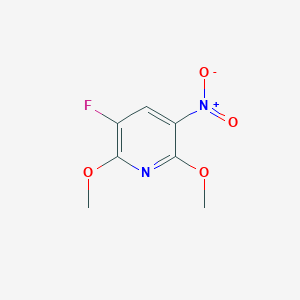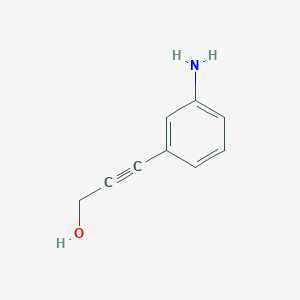
2-(Chlorosulfonyl)isonicotinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chlorosulfonyl)isonicotinic acid hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO4S. It is a derivative of isonicotinic acid, where the carboxyl group is substituted with a chlorosulfonyl group.
Vorbereitungsmethoden
The synthesis of 2-(Chlorosulfonyl)isonicotinic acid hydrochloride typically involves the chlorosulfonation of isonicotinic acid. The process can be summarized as follows:
Chlorosulfonation Reaction: Isonicotinic acid is treated with chlorosulfonic acid (ClSO3H) to introduce the chlorosulfonyl group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Hydrochloride Formation: The resulting 2-(Chlorosulfonyl)isonicotinic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(Chlorosulfonyl)isonicotinic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cycloaddition Reactions: It can react with alkenes or alkynes to form cyclic compounds, such as β-lactams or oxathiazine derivatives
Common reagents used in these reactions include sulfur trioxide (SO3), cyanogen chloride (ClCN), and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Chlorosulfonyl)isonicotinic acid hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including amides, lactams, and triazocinones.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules and metal-organic frameworks (MOFs) for drug delivery.
Wirkmechanismus
The mechanism of action of 2-(Chlorosulfonyl)isonicotinic acid hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
2-(Chlorosulfonyl)isonicotinic acid hydrochloride can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Both compounds contain the chlorosulfonyl group, but chlorosulfonyl isocyanate has an isocyanate group instead of a carboxyl group.
Isonicotinic acid derivatives: Compounds like isoniazid and ethionamide are derivatives of isonicotinic acid and are used as anti-tuberculosis agents.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C6H5Cl2NO4S |
|---|---|
Molekulargewicht |
258.08 g/mol |
IUPAC-Name |
2-chlorosulfonylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H4ClNO4S.ClH/c7-13(11,12)5-3-4(6(9)10)1-2-8-5;/h1-3H,(H,9,10);1H |
InChI-Schlüssel |
FQXSYMGMLAAPBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C(=O)O)S(=O)(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)


![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)





